1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone
Overview
Description
1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone is a synthetic organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of an acetyl group at the 8th position, a bromine atom at the 6th position, and four methyl groups at the 2nd and 4th positions. The unique structure of this compound contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of 2,2,4,4-tetramethyl chroman followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone can be compared with other chroman derivatives such as:
Chroman-4-one: Lacks the acetyl and bromine substituents, leading to different chemical and biological properties.
6-Bromo-2,2,4,4-tetramethyl chroman: Similar structure but without the acetyl group, affecting its reactivity and applications.
8-Acetyl chroman: Lacks the bromine atom, resulting in different substitution reactions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H19BrO2 |
---|---|
Molecular Weight |
311.21 g/mol |
IUPAC Name |
1-(6-bromo-2,2,4,4-tetramethyl-3H-chromen-8-yl)ethanone |
InChI |
InChI=1S/C15H19BrO2/c1-9(17)11-6-10(16)7-12-13(11)18-15(4,5)8-14(12,2)3/h6-7H,8H2,1-5H3 |
InChI Key |
UARIISQGIYUZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)C(CC(O2)(C)C)(C)C |
Origin of Product |
United States |
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